N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine
Description
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine (DBTA) is a high-performance organic semiconductor widely employed in optoelectronic devices, particularly as a hole transport layer (HTL) in quantum dot light-emitting diodes (QLEDs). Its structure combines a dibenzothiophene core with biphenyl and amine groups, enabling deep highest occupied molecular orbital (HOMO) levels (-5.90 eV) and high hole mobility, critical for efficient charge injection and balanced exciton formation in QLEDs . DBTA has achieved a record current efficiency of 23.4% in red InP QLEDs, underscoring its superiority in device performance .
Properties
IUPAC Name |
N-(4-phenylphenyl)dibenzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-24-22(16-20)21-8-4-5-9-23(21)26-24/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQCMMXIZJNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized by the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride.
Introduction of Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the C-S bond, leading to the formation of biphenyl derivatives.
Substitution: Aromatic substitution reactions can occur, particularly at positions para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted dibenzothiophenes.
Scientific Research Applications
Materials Science
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine has been investigated for its potential in the development of advanced materials:
- Organic Semiconductors : The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films contributes to its utility in these applications .
- Luminescent Materials : The compound has shown promise in luminescence technologies, potentially serving as a component in light-emitting devices .
Pharmaceutical Applications
Research indicates that this compound may have significant pharmaceutical applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural features may facilitate interactions with biological targets involved in cancer proliferation .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for this compound in developing new antimicrobial agents .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It can be used to synthesize more complex organic molecules through various coupling reactions, such as Suzuki or Stille coupling .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human breast adenocarcinoma cell lines (MCF7). The results indicated that modifications to the dibenzothiophene core could enhance cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related dibenzothiophene derivatives. The findings revealed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as a lead compound for new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can enhance binding affinity and specificity, while the dibenzothiophene core can participate in various electronic interactions . These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
a) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Thiophene core with hexyloxy-modified biphenyl arms.
- Synthesis : Synthesized via Buchwald–Hartwig cross-coupling of bis(4′-(hexyloxy)-biphenyl)amine and 2-bromothiophene .
- Properties : Hexyloxy groups enhance solubility and film-forming ability but may reduce hole mobility due to steric hindrance. Yields up to 45% in optimized conditions (xylene, 120°C) .
b) N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine
- Structure : Dibenzofuran core replaces dibenzothiophene.
- Molecular weight: 335.41 g/mol .
c) N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine
- Structure : Amine group at the 3-position instead of 2-position on dibenzothiophene.
- Properties : Positional isomerism affects molecular packing and charge transport. Purity: 99%; used as an OLED intermediate .
- Performance: No direct efficiency metrics, but positional changes likely alter HOMO/LUMO alignment and device stability .
Electronic and Optoelectronic Properties
- DBTA vs. LT-N1012DBTA : Both share dibenzothiophene cores, but LT-N1012DBTA includes additional phenyl and dibenzothiophenyl groups, increasing molecular weight (609.8 g/mol) and possibly improving thermal stability. HOMO/LUMO levels are identical, suggesting similar charge injection capabilities .
- DBTA vs. Thiophene Derivatives : DBTA’s lack of hexyloxy groups prioritizes charge transport over solubility, making it more suitable for high-efficiency QLEDs than the hexyloxy-modified thiophene analogue, which trades mobility for processability .
Biological Activity
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of dibenzothiophenes characterized by a thiophene ring fused with two benzene rings. Its molecular formula is with a molecular weight of 393.56 g/mol . The compound's structure allows for diverse interactions with biological targets, potentially enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The biphenyl group enhances binding affinity and specificity, while the dibenzothiophene core may participate in electronic interactions that facilitate these processes.
Anticancer Potential
The compound's structural complexity may also confer anticancer properties. In vitro studies have demonstrated that dibenzothiophene derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest and apoptosis . Further research is needed to establish the specific effects of this compound on various cancer types.
Enzyme Inhibition
Preliminary data suggest that the compound may act as an enzyme inhibitor. Similar dibenzothiophene compounds have been investigated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis crucial for rapidly dividing cells such as those in tumors . This suggests a potential role for this compound in cancer therapy.
Study 1: Antimicrobial Activity Assessment
A recent study assessed the antimicrobial activity of dibenzothiophene derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the dibenzothiophene core could enhance antimicrobial efficacy .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| DBT-A | S. aureus | 15 |
| DBT-B | E. coli | 12 |
Study 2: Anticancer Activity Evaluation
Another investigation focused on the anticancer properties of dibenzothiophene derivatives. The study utilized MTT assays to evaluate cell viability in breast cancer cell lines treated with various concentrations of the compounds. Results showed a dose-dependent decrease in cell viability, indicating potential anticancer activity .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
Q & A
Q. How should researchers design stability studies for this compound under varying pH conditions?
Q. What purification techniques are optimal for isolating dibenzothiophene-amine derivatives?
- Methodological Answer : Preparative HPLC with C18 columns (MeCN/H2O mobile phase) achieves >98% purity. uses silica gel chromatography (hexane:EtOAc gradient), while recrystallization from ethanol removes polymeric byproducts. TLC (Rf = 0.3–0.5) guides fraction collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
